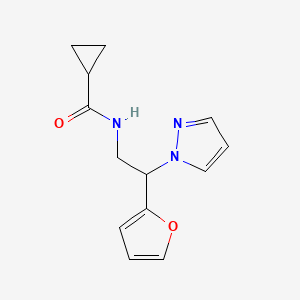
(2S)-2-(2,6-Difluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,6-Difluorophenyl)propan-1-amine, also known as DFPP, is a chiral compound that belongs to the class of phenylpropanamines. DFPP is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(2S)-2-(2,6-Difluorophenyl)propan-1-amine has been used in scientific research for its potential therapeutic applications. It has been studied for its effects on the central nervous system and its potential as a treatment for depression, anxiety, and other psychiatric disorders. (2S)-2-(2,6-Difluorophenyl)propan-1-amine has also been studied for its potential use as a treatment for obesity and as a cognitive enhancer.
Mecanismo De Acción
(2S)-2-(2,6-Difluorophenyl)propan-1-amine acts as a selective norepinephrine reuptake inhibitor (NRI) and a dopamine reuptake inhibitor (DRI). It works by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This results in increased neurotransmission and improved mood, cognitive function, and energy levels.
Biochemical and Physiological Effects
(2S)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. (2S)-2-(2,6-Difluorophenyl)propan-1-amine has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2,6-Difluorophenyl)propan-1-amine has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also a chiral compound, which allows for the study of the effects of different enantiomers. However, (2S)-2-(2,6-Difluorophenyl)propan-1-amine also has limitations. It is a relatively new compound and its long-term effects are not yet fully understood. It also has potential side effects, such as increased heart rate and blood pressure, which need to be carefully monitored.
Direcciones Futuras
There are a number of future directions for research on (2S)-2-(2,6-Difluorophenyl)propan-1-amine. One area of research is the potential use of (2S)-2-(2,6-Difluorophenyl)propan-1-amine as a treatment for depression and other psychiatric disorders. Another area of research is the potential use of (2S)-2-(2,6-Difluorophenyl)propan-1-amine as a cognitive enhancer. Further research is also needed to fully understand the long-term effects and potential side effects of (2S)-2-(2,6-Difluorophenyl)propan-1-amine. Finally, research on the effects of different enantiomers of (2S)-2-(2,6-Difluorophenyl)propan-1-amine could lead to the development of more effective treatments.
Métodos De Síntesis
(2S)-2-(2,6-Difluorophenyl)propan-1-amine is synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form 2,6-difluoro-β-nitrostyrene. The nitrostyrene is then reduced using sodium borohydride to form 2,6-difluoroamphetamine. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer, (2S)-2-(2,6-Difluorophenyl)propan-1-amine.
Propiedades
IUPAC Name |
(2S)-2-(2,6-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJKFMENUPWMZ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,6-Difluorophenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2523769.png)




![methyl 2-({[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2523776.png)

![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)

![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)

![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)
